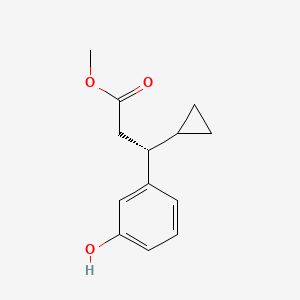

(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Description

(R)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate (CAS: 1142224-62-1) is a chiral ester derivative characterized by a cyclopropyl group and a 3-hydroxyphenyl substituent. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . The compound exists as a colorless to yellow liquid or white to yellow solid under ambient conditions, with a predicted boiling point of 344.4±17.0°C at 760 mmHg and a density of 1.198±0.06 g/cm³ at 20°C . It is primarily utilized in research settings, particularly for investigating structure-activity relationships in medicinal chemistry or polymer science, given its ester functionality and stereochemical complexity. The compound requires careful handling, with storage recommendations varying between room temperature (away from moisture) and refrigeration (2–8°C under inert atmosphere) depending on supplier protocols .

Properties

IUPAC Name |

methyl (3R)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFBXFVUPMAJK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1CC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

Oxidation: Methyl (3r)-3-cyclopropyl-3-(3-oxophenyl)propanoate.

Reduction: Methyl (3r)-3-cyclopropyl-3-(3-hydroxyphenyl)propanol.

Substitution: Methyl (3r)-3-cyclopropyl-3-(3-alkoxyphenyl)propanoate.

Scientific Research Applications

(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique profile can be contextualized against structurally related esters and epoxides, such as benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) and 2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate (BocN-MPO) . Key comparisons include:

Substituent Effects

- Cyclopropyl vs. The latter are designed for controlled polymerization or functional group introduction .

- Hydroxyphenyl vs. Epoxide Functionality : The 3-hydroxyphenyl moiety in the target compound may confer hydrogen-bonding capacity, contrasting with the reactive epoxide groups in Bn-MPO and BocN-MPO, which enable crosslinking or ring-opening reactions .

Physicochemical and Stability Properties: Comparative Analysis

*Estimates based on analogous structures in .

Biological Activity

(R)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, also known by its CAS number 1142224-62-1, is an organic compound characterized by its unique cyclopropyl and hydroxyphenyl groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3, with a molecular weight of 220.27 g/mol. The structural features include:

- A cyclopropyl group , which contributes to the compound's unique reactivity.

- A hydroxyphenyl group , which is crucial for biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : The reaction between 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid and methanol in the presence of an acid catalyst under reflux conditions.

- Enantioselective Synthesis : Recent advancements have explored enantioselective methods to enhance yield and selectivity, particularly through Michael Initiated Ring Closure (MIRC) reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, influencing their function and activity. Additionally, the cyclopropyl moiety may enhance binding affinity due to its unique steric properties.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Effects : Studies suggest that derivatives of similar structures exhibit significant anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .

- Analgesic Properties : Preliminary data indicate potential analgesic effects, which warrant further exploration through clinical trials .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxy group at para position | Antioxidant activity |

| Methyl 3-phenylpropanoate | Phenyl group without cyclopropane | Moderate anti-inflammatory |

| This compound | Cyclopropane and hydroxy group at meta | Potential anti-inflammatory |

Case Studies

- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting that this compound may have comparable effects .

- Animal Models : In vivo studies are necessary to validate the therapeutic potential observed in vitro. Current literature suggests that cyclopropane derivatives often demonstrate favorable pharmacokinetics and bioavailability profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.